molecular formula C14H19Cl2NO6 B4000332 3-(3,4-dichlorophenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid

3-(3,4-dichlorophenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid

Cat. No.: B4000332
M. Wt: 368.2 g/mol
InChI Key: AWXXXDMIFYLTCV-UHFFFAOYSA-N
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Description

3-(3,4-dichlorophenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C14H19Cl2NO6 and its molecular weight is 368.2 g/mol. The purity is usually 95%.
The exact mass of the compound [3-(3,4-dichlorophenoxy)propyl](2-methoxyethyl)amine oxalate is 367.0589427 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Hydrogenation

A study by Mršić et al. (2009) demonstrates the application of asymmetric hydrogenation in the presence of electron-donating substituents like 2-methoxy. This process leads to high enantioselectivity in producing secondary amines, which are further processed to yield primary amines with full retention of enantioselectivity. This methodology is relevant for the synthesis of various amines, including those related to 3-(3,4-dichlorophenoxy)propylamine oxalate (Mršić, Minnaard, Feringa, & de Vries, 2009).

Electro-Fenton Degradation of Antimicrobials

The Electro-Fenton degradation process, as studied by Sirés et al. (2007), involves the use of electron-donating groups such as 2-methoxy in the context of antimicrobial degradation. This process, while focusing on triclosan and triclocarban, could potentially be adapted for the degradation of compounds like 3-(3,4-dichlorophenoxy)propylamine oxalate under similar conditions (Sirés, Oturan, Oturan, Rodríguez, Garrido, & Brillas, 2007).

Antibacterial Activity of Propanaryl-amines

Research by Arutyunyan et al. (2017) highlights the synthesis of secondary propanaryl-amines and their corresponding oxalates, which exhibit significant antibacterial activity. These compounds, structurally related to 3-(3,4-dichlorophenoxy)propylamine oxalate, provide insights into the development of new antibacterial agents (Arutyunyan, Akopyan, Akopyan, Stepanyan, Panosyan, & Gevorgyan, 2017).

Photo-Fenton Degradation of Herbicides

The work of Conte et al. (2016) on the photo-Fenton degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) at neutral pH conditions involves the formation of ferrioxalate complexes. This research provides insights into the potential environmental applications for the degradation of similar compounds, including 3-(3,4-dichlorophenoxy)propylamine oxalate (Conte, Schenone, & Alfano, 2016).

Synthesis of Quinazoline Derivatives

Research conducted by Yan & Ouyang (2013) involves the synthesis of quinazoline derivatives, including compounds with phenoxy propoxy groups. These derivatives are structurally related to 3-(3,4-dichlorophenoxy)propylamine oxalate and are significant for their potential applications in medicinal chemistry (Yan & Ouyang, 2013).

Electrochemical Destruction of Herbicides

Brillas et al. (2004) studied the electrochemical destruction of various chlorophenoxy herbicides using boron-doped diamond electrodes. This method's efficiency in degrading complex herbicides suggests potential applications for the breakdown of related compounds like 3-(3,4-dichlorophenoxy)propylamine oxalate in environmental settings (Brillas, Boye, Sirés, Garrido, Rodríguez, Arias, Cabot, & Comninellis, 2004).

Properties

IUPAC Name

3-(3,4-dichlorophenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2NO2.C2H2O4/c1-16-8-6-15-5-2-7-17-10-3-4-11(13)12(14)9-10;3-1(4)2(5)6/h3-4,9,15H,2,5-8H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXXXDMIFYLTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCCOC1=CC(=C(C=C1)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-dichlorophenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid
Reactant of Route 2
3-(3,4-dichlorophenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid
Reactant of Route 3
3-(3,4-dichlorophenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid
Reactant of Route 4
3-(3,4-dichlorophenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid
Reactant of Route 5
3-(3,4-dichlorophenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid
Reactant of Route 6
3-(3,4-dichlorophenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid

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